1-Allylcyclopropanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

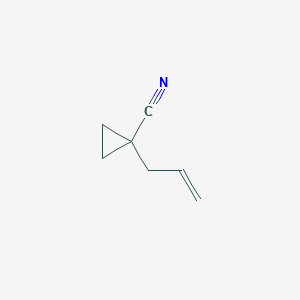

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-3-7(6-8)4-5-7/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYUSYFQQSRDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions at the Allyl Double Bond:

Electrophilic additions to the allyl group would be expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon (C-3' of the allyl group) to form a more stable secondary carbocation adjacent to the cyclopropane (B1198618) ring. However, the presence of the electron-withdrawing nitrile group on the cyclopropane ring could influence the electronic properties and potentially alter this selectivity.

In radical additions, such as the anti-Markovnikov addition of HBr in the presence of peroxides, the bromine radical would be expected to add to the terminal carbon to generate the more stable secondary radical at the C-2' position.

Reactions Involving the Cyclopropane Ring:

The cyclopropane (B1198618) ring in 1-allylcyclopropanecarbonitrile is activated by the adjacent nitrile group, making it susceptible to ring-opening reactions. These reactions are a significant area of study for donor-acceptor cyclopropanes. nih.gov The regioselectivity of ring-opening would be a critical aspect. Cleavage of the C1-C2 or C1-C3 bond would be more likely than the C2-C3 bond due to the substitution pattern. The choice between C1-C2 and C1-C3 cleavage would be influenced by the specific reagents and reaction conditions.

Transition metal-catalyzed reactions, particularly with palladium or rhodium, are known to promote the ring-opening of vinylcyclopropanes to form π-allylmetal intermediates. nih.govresearchgate.net For this compound, this would likely involve the cleavage of the cyclopropane ring to generate a 1,3-dipolar species, which can then react with various partners in a regioselective manner. researchgate.net The regioselectivity of the subsequent reaction would be controlled by the nature of the metal, the ligands, and the reaction partner.

Hypothetical Data on Regio- and Chemoselectivity

Without specific experimental data, it is not possible to generate accurate data tables. However, a hypothetical study on the palladium-catalyzed reaction of this compound with an electrophile could be designed to investigate both chemoselectivity (reaction at the double bond vs. ring-opening) and regioselectivity (in the case of ring-opening). The results would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

For instance, a study might explore the reaction with different phosphine (B1218219) ligands to control whether the reaction proceeds via a [3+2] cycloaddition (indicating ring-opening) or a Heck-type reaction at the double bond. The ratio of these products would define the chemoselectivity. Within the cycloaddition products, the regioselectivity would be determined by the position of the substituent from the electrophile on the newly formed five-membered ring.

Reaction Mechanisms and Reactivity of 1 Allylcyclopropanecarbonitrile

Mechanistic Investigations of 1-Allylcyclopropanecarbonitrile Formation

Elucidation of Elementary Steps and Rate-Determining Steps

For multi-step reactions, which are common in organic synthesis, intermediates are formed. libretexts.org These are species that appear as a product in one step and a reactant in a subsequent step. libretexts.org The formation of an unstable intermediate, such as a carbocation, is often the slow, rate-determining step. stackexchange.com This is because the formation of such a high-energy species requires a significant amount of energy. stackexchange.com

| Factor | Description |

| Rate-Determining Step | The slowest step in a reaction mechanism that controls the overall reaction rate. wikipedia.orglibretexts.org |

| Activation Energy | The minimum energy required for a reaction to occur. The rate-determining step has the highest activation energy. chemistrytalk.org |

| Intermediates | Species formed in one step and consumed in a subsequent step. libretexts.org The formation of unstable intermediates is often rate-determining. stackexchange.com |

Analysis of Transition States and Intermediates in Bond-Forming Processes

The transition state is the highest energy point on a reaction coordinate diagram, representing the fleeting arrangement of atoms as they transition from reactants to products or intermediates. wikipedia.org The composition and stability of the transition state are critical in determining the reaction rate. In reactions involving charged intermediates, the stability of these intermediates significantly influences the reaction pathway. For instance, in SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. ucalgary.ca The more stable the carbocation, the faster the reaction. ucalgary.ca

Computational studies can provide valuable insights into the structure and energetics of transition states. nih.gov For example, in SN2 reactions, the transition state involves the simultaneous formation of a new bond and breaking of an old one. The nature of the groups attached to the reaction center can significantly stabilize or destabilize this transition state. nih.gov

| Concept | Significance in Reaction Mechanisms |

| Transition State | The highest energy point in a reaction step, influencing the reaction rate. wikipedia.org |

| Carbocation Intermediate | A key intermediate in many reactions. Its stability is a crucial factor in determining the reaction pathway and rate. ucalgary.ca |

| Computational Analysis | A powerful tool for studying the structure and energy of transition states and intermediates. nih.gov |

Reactivity Profile of the Cyclopropane (B1198618) Ring System

The three-membered ring of this compound is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions.

Ring-Opening Reactions (e.g., Ring Expansion and Ring Formation)

The high reactivity of cyclopropane rings, stemming from their inherent ring strain, makes them valuable synthons in organic chemistry. nih.gov These strained rings can undergo ring-opening reactions under various conditions, including the presence of Lewis or Brønsted acids, transition metals, or through thermal or radical processes. nih.gov

One of the synthetically useful transformations of cyclopropane derivatives is ring expansion. wikipedia.orgchemistrysteps.com This process involves the conversion of a smaller ring into a larger, more stable one, driven by the release of ring strain. chemistrysteps.com For instance, a cyclobutane (B1203170) ring can rearrange to a more stable cyclopentane (B165970) ring. chemistrysteps.com These rearrangements often proceed through carbocation intermediates, where an alkyl shift leads to the expansion of the ring. chemistrysteps.comyoutube.com The driving force for such rearrangements is not only the relief of ring strain but also the formation of a more stable carbocation. chemistrysteps.com

Lewis acid-mediated reactions of certain cyclopropyl (B3062369) derivatives can lead to the formation of new ring systems. nih.gov For example, the reaction of 1-cyclopropyl-2-arylethanone derivatives with various reagents in the presence of a Lewis acid can result in the formation of dihydrobenzofuran derivatives through a sequence involving a nucleophilic ring-opening of the cyclopropane ring. nih.gov

| Reaction Type | Description | Driving Force |

| Ring Expansion | Conversion of a smaller ring to a larger one. wikipedia.orgchemistrysteps.com | Release of ring strain and formation of a more stable carbocation. chemistrysteps.com |

| Ring Formation | Formation of new cyclic structures from cyclopropane precursors. | Can be initiated by Lewis acids, leading to complex molecular architectures. nih.gov |

Electrophilic and Nucleophilic Additions to the Strained Cyclopropane Moiety

The carbon-carbon bonds in a cyclopropane ring have a higher p-character than typical alkanes, giving them some alkene-like properties. This allows them to undergo addition reactions.

Electrophilic Addition: Alkenes, with their electron-rich double bonds, are susceptible to attack by electrophiles. byjus.com The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.com The regioselectivity of this addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the other group adds to the carbon with fewer hydrogen atoms, leading to the more stable carbocation intermediate. byjus.comlibretexts.org

Nucleophilic Addition: Carbonyl compounds are classic examples of substrates for nucleophilic addition reactions. byjus.commasterorganicchemistry.com The polarized carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. byjus.comyoutube.com This reaction can be catalyzed by either acid or base. libretexts.org Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and reactive towards weaker nucleophiles. libretexts.org

While direct electrophilic and nucleophilic additions to the cyclopropane ring of this compound are less common than ring-opening reactions, the principles governing these additions to alkenes and carbonyls provide a framework for understanding the potential reactivity of the strained ring under specific conditions.

Reactivity of the Allylic Moiety

The allylic position, the carbon atom adjacent to the double bond, exhibits enhanced reactivity. wikipedia.org Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to reactions such as oxidation and radical substitution. wikipedia.org This increased reactivity is a key factor in processes like the crosslinking of polymers and the drying of oils. wikipedia.org

The double bond in the allyl group readily undergoes electrophilic addition reactions, similar to other alkenes. libretexts.org The addition of electrophiles to conjugated dienes, which contain an allylic system, can lead to both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org

Furthermore, the allyl group is a versatile functional group in organic synthesis and can participate in various coupling reactions. For example, nickel-catalyzed allyl-allyl coupling reactions between 1,3-dienes and allylboronates provide an efficient method for the formation of 1,5-dienes. rsc.org The allyl group can also serve as a protecting group for alcohols, being stable under both acidic and basic conditions and amenable to selective deprotection. organic-chemistry.org

| Feature | Description of Reactivity | Examples of Reactions |

| Allylic Position | The carbon adjacent to the double bond is activated. wikipedia.org | Oxidation, radical substitution. wikipedia.org |

| Double Bond | Susceptible to electrophilic addition. libretexts.org | Addition of halogens and hydrogen halides. libretexts.org |

| Allyl Group | Can participate in cross-coupling reactions and serve as a protecting group. rsc.orgorganic-chemistry.org | Nickel-catalyzed allyl-allyl coupling. rsc.org |

Radical-Mediated Transformations and Chain Reactions Involving the Allyl Group

The allyl group of this compound is susceptible to radical-mediated transformations due to the relative weakness of the allylic C-H bonds. wikipedia.org These bonds are approximately 15% weaker than typical sp³ C-H bonds, making them more reactive towards radical abstraction. wikipedia.org

Radical chain reactions can be initiated at the allylic position. These reactions typically involve three stages: initiation, propagation, and termination. In the context of this compound, a radical initiator can abstract a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical. This radical can then participate in various propagation steps, such as addition to another molecule or reaction with a radical scavenger.

The presence of functionalities like a cyanide group can influence the stability and subsequent reactions of the radical intermediates. researchgate.net

Olefin Metathesis and Related Olefinic Functionalizations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum or tungsten (Schrock catalysts). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically reversible, and for terminal olefins, the equilibrium can be driven forward by the removal of a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

The terminal double bond of the allyl group in this compound makes it a suitable substrate for various olefin metathesis reactions, including:

Ring-Closing Metathesis (RCM): If this compound is part of a larger molecule containing another double bond, RCM can be used to form a cyclic compound.

Cross-Metathesis (CM): This involves the reaction of this compound with another olefin to create new, substituted alkenes. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to this compound itself, if it were to react with a cyclic olefin, it could act as a chain-terminating agent in a ROMP reaction.

Beyond metathesis, the double bond of the allyl group can undergo various other functionalization reactions. Allylic functionalization of unactivated olefins with carbon nucleophiles, such as Grignard reagents, provides a route to more complex molecules. nih.gov This often involves a one-pot process where the olefin is first oxidized to an allylic electrophile, which then undergoes selective-catalyzed allylic alkylation. nih.gov

Reactivity of the Nitrile Group

The nitrile (or cyano) group (C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. openstax.orgyoutube.com This polarity dictates its reactivity, making it susceptible to nucleophilic attack. openstax.orglibretexts.org

Nucleophilic Additions to the Cyano Function

The electrophilic carbon atom of the nitrile group readily reacts with a wide range of nucleophiles. openstax.org This addition is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an sp²-hybridized imine anion. openstax.orglibretexts.orgmasterorganicchemistry.com

Key nucleophilic addition reactions involving the nitrile group include:

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orglibretexts.orgbyjus.com This is a valuable method for ketone synthesis. youtube.com

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to nitriles to form ketones after hydrolysis. chemistrysteps.com

Addition of Hydrogen Cyanide: In a reaction that can be catalyzed by a base, hydrogen cyanide adds to a nitrile to form a cyanohydrin. byjus.com

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. byjus.com

Transformations to Other Functional Groups (e.g., Hydrolysis, Reduction)

The nitrile group serves as a precursor to several other important functional groups through various transformations. researchgate.net

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. openstax.orgchemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. openstax.orgyoutube.com

Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂). openstax.orglibretexts.org

Using Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. openstax.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. openstax.orglibretexts.org An aqueous workup then protonates the resulting dianion to give the primary amine. libretexts.org

Using Milder Reducing Agents: Diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction of nitriles to aldehydes, especially at low temperatures. libretexts.orgchemistrysteps.com

The versatility of the nitrile group in these transformations makes this compound a potentially valuable intermediate in organic synthesis.

Stereochemical Aspects in the Synthesis and Reactions of 1 Allylcyclopropanecarbonitrile

Diastereoselective Synthesis of 1-Allylcyclopropanecarbonitrile

The creation of the cyclopropane (B1198618) ring with specific relative stereochemistry at its substituted carbons is a fundamental challenge in the synthesis of this compound. Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another.

The diastereoselectivity of cyclopropanation reactions to form substituted cyclopropanes is highly dependent on the method employed. rsc.org Two of the most common methods for the cyclopropanation of alkenes are Simmons-Smith type reactions and metal-catalyzed decompositions of diazo compounds. nih.gov In the context of allylic substrates, the resident functional groups can play a significant role in directing the stereochemical outcome of the reaction. nih.gov

For instance, in the cyclopropanation of allylic alcohols, the hydroxyl group can direct the incoming carbene or carbenoid to the same face of the double bond, resulting in high diastereoselectivity. nih.gov This directing effect is also observed in the cyclopropanation of allylic amines, where chelation of the nitrogen atom to a zinc reagent can lead to the delivery of the methylene (B1212753) unit to the syn-face of the olefin. researchgate.net While direct studies on this compound are not extensively detailed, the principles from related systems suggest that the nitrile and allyl groups will influence the approach of the cyclopropanating agent.

In rhodium-catalyzed cyclopropanation reactions using diazoacetonitrile, the stereoselectivity is influenced by the nature of the olefin. rochester.edu For example, the reaction of diazoacetonitrile with styrene (B11656) derivatives often yields a mixture of cis and trans isomers, with the trans isomer typically being the major product. rochester.edu The diastereomeric ratio can be influenced by the catalyst and reaction conditions.

The choice of catalyst is paramount in controlling the diastereomeric ratio of the cyclopropane product. In metal-catalyzed cyclopropanations, the ligand environment around the metal center dictates the stereochemical outcome. For example, dirhodium complexes with chiral ligands have been shown to effectively catalyze the stereocontrolled cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins. rsc.org

A study on the palladium-catalyzed cyclopropanation of nitriles with mono-substituted allyl carbonates demonstrated that the use of a bulky N-heterocyclic carbene ligand was crucial for achieving high yields and high diastereoselectivity. rsc.org This suggests that steric factors in the catalyst structure can create a chiral environment that favors the formation of one diastereomer.

Reaction conditions such as temperature, solvent, and the rate of addition of the diazo compound can also significantly impact the diastereomeric ratio. In some cases, changing the solvent can invert the diastereoselectivity, allowing for the selective synthesis of either diastereomer from the same starting materials. researchgate.net For the synthesis of nitrile-substituted cyclopropanes, iron-catalyzed cyclopropanation of vinylarenes with in situ generated diazoacetonitrile has been reported to provide moderate diastereoselectivity, with diastereomeric ratios ranging from 2:1 to 7:1. rochester.edu

| Catalyst System | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Pd-NHC | Nitriles and Allyl Carbonates | High d.r. | rsc.org |

| Iron-based | Vinylarenes and Diazoacetonitrile | 2:1 to 7:1 | rochester.edu |

| Chiral Ru-porphyrins | Styrene and Diazoacetonitrile | Moderate (20-50% de) | rochester.edu |

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. wikipedia.org

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. wikipedia.org This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org Metal complexes with chiral ligands are commonly employed for this purpose. wikipedia.org For the synthesis of nitrile-substituted cyclopropanes, chiral dirhodium and ruthenium catalysts have shown promise. rochester.edursc.org

A significant advancement in this area is the use of biocatalysis. An engineered myoglobin (B1173299) was found to catalyze the asymmetric cyclopropanation of a wide range of olefins with diazoacetonitrile, achieving up to 99.9% diastereomeric excess (de) and enantiomeric excess (ee). rochester.edu This biocatalytic approach offers a highly efficient and scalable route to enantiopure nitrile-substituted cyclopropanes. rochester.edu

The development of enantioselective organocatalysis has also provided new avenues for asymmetric synthesis. youtube.com Small organic molecules, such as proline and its derivatives, can act as chiral catalysts, offering advantages in terms of cost, stability, and environmental impact. youtube.com These catalysts can activate substrates in a stereocontrolled manner, leading to high enantioselectivities. youtube.com

| Catalytic Approach | Catalyst Type | Enantioselectivity (ee) | Reference |

| Metal-Catalyzed | Chiral Ru-porphyrins | Moderate (41-71% ee) | rochester.edu |

| Biocatalysis | Engineered Myoglobin | Up to 99.9% ee | rochester.edu |

| Organocatalysis | Proline-based | High ee in aldol (B89426) reactions | youtube.com |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate that can be separated or can direct the reaction to occur on one face of the molecule, leading to a single enantiomer of the product after removal of the auxiliary. researchgate.netwikipedia.org

Common chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. researchgate.netwikipedia.orgsigmaaldrich.com The choice of auxiliary depends on the specific reaction and substrate. For example, Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylation and aldol reactions. researchgate.net In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the cyclopropanation reaction. After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched product. numberanalytics.com

The effectiveness of a chiral auxiliary is determined by its ability to induce high stereoselectivity, the ease of its attachment and removal, and its cost and availability. numberanalytics.com

| Chiral Auxiliary Type | Application | Key Feature | Reference |

| Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity | researchgate.net |

| Camphor-derived | Asymmetric alkylations, Diels-Alder | Both diastereomers accessible by changing solvent | researchgate.net |

| Pseudoephedrine | Asymmetric alkylations | Directs addition product configuration | wikipedia.org |

Conformational Analysis and Stereoelectronic Effects Governing Reactivity

The three-dimensional shape (conformation) of this compound and the electronic interactions within the molecule (stereoelectronic effects) play a crucial role in determining its reactivity. The cyclopropane ring is a rigid structure, which limits the conformational flexibility of the molecule. dtic.mil

The substituents on the cyclopropane ring can exist in different spatial arrangements, which can influence their interactions with approaching reagents. For instance, in substituted cyclohexanes, substituents prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. maricopa.edu While a cyclopropane is planar, the attached allyl and nitrile groups will have preferred orientations to minimize steric hindrance with each other and with the ring hydrogens.

Regioselectivity and Chemoselectivity in Transformations

The transformations of this compound present a fascinating case for the study of regioselectivity and chemoselectivity due to the presence of multiple reactive sites: the carbon-carbon double bond of the allyl group and the strained cyclopropane ring. The nitrile group, while generally less reactive under many conditions, can influence the reactivity of the adjacent cyclopropane ring and participate in its own specific transformations.

Regioselectivity refers to the preference for one direction of bond making or breaking over another when multiple pathways are possible. patentdigest.org In the context of this compound, this would dictate, for example, which carbon of the double bond a reagent adds to, or which bond of the cyclopropane ring is cleaved.

Chemoselectivity is the preferential reaction of one functional group over another in a molecule containing multiple functional groups. For this compound, a key chemoselective challenge would be to selectively transform either the allyl double bond or the cyclopropane ring while leaving the other intact.

Potential Regioselective and Chemoselective Reactions

Advanced Theoretical and Computational Studies

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-allylcyclopropanecarbonitrile. These calculations, often employing sophisticated levels of theory, can precisely model the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectroscopic characteristics. By solving the Schrödinger equation for the molecular system, researchers can obtain detailed information about molecular orbitals, electron density, and electrostatic potential.

The energetics of this compound, including its heat of formation and strain energy, are also accessible through quantum mechanical calculations. The cyclopropane (B1198618) ring, a key feature of the molecule, imparts significant ring strain, which influences its thermodynamic properties and kinetic reactivity. High-level ab initio and Density Functional Theory (DFT) methods can quantify this strain energy and predict the molecule's stability relative to its isomers or decomposition products. This information is crucial for designing synthetic routes and for understanding the driving forces behind its reactions.

Computational Modeling of Reaction Pathways, Transition States, and Intermediates

Computational chemistry offers powerful tools to explore the intricate details of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways, locate and characterize transient species like transition states and intermediates, and ultimately understand the mechanism of a reaction. mit.edunih.gov This is particularly valuable for studying the thermal and photochemical rearrangements of this compound, which can proceed through complex, multi-step mechanisms.

The identification of transition state structures is a critical aspect of this modeling. mit.edunih.gov These high-energy geometries represent the bottleneck of a reaction, and their energetic barriers determine the reaction rate. Computational methods can not only predict the geometry of these fleeting structures but also analyze their vibrational frequencies to confirm that they represent true saddle points on the PES. Furthermore, the structures of reactive intermediates, such as radicals or zwitterions, that may be formed during a reaction can be calculated, providing a more complete picture of the reaction mechanism.

Prediction of Stereoselectivity and Regioselectivity via Computational Methods

Many reactions of this compound have the potential to yield multiple stereoisomeric or regioisomeric products. Computational methods have become an indispensable tool for predicting and explaining the observed selectivity in such reactions. nih.govrsc.org By calculating the energies of the various possible transition states leading to different products, chemists can often predict which product will be formed preferentially.

For instance, in cycloaddition reactions involving the allyl group of this compound, the facial selectivity (i.e., whether the reactant approaches from the top or bottom face of the allyl moiety) can be rationalized by examining the steric and electronic interactions in the competing transition states. Similarly, the regioselectivity of reactions, such as the addition of a reagent to either the double bond or the cyclopropane ring, can be understood by comparing the activation energies for the different modes of attack. These predictive capabilities are not only of academic interest but also have practical implications for the rational design of stereoselective syntheses.

Synthetic Utility and Derivatization of 1 Allylcyclopropanecarbonitrile

Role as a Versatile Building Block in Complex Molecule Synthesis

1-Allylcyclopropanecarbonitrile is a valuable synthetic building block in organic chemistry, primarily due to its unique combination of three distinct and reactive structural motifs: a strained cyclopropane (B1198618) ring, a nucleophilic and electrophilic nitrile group, and a versatile allyl group. This trifecta of functionality allows for the selective and sequential modification of the molecule, providing a platform for the construction of complex molecular architectures. The development of new synthetic pathways often relies on such multifunctional building blocks that enable the generation of diverse chemical scaffolds. klinger-lab.de

The cyclopropane ring imparts conformational rigidity and a specific three-dimensional geometry to derivatives, a desirable feature in medicinal chemistry for optimizing interactions with biological targets. The nitrile and allyl moieties serve as "functional handles" that can be transformed into a wide array of other chemical groups. uni-rostock.de The ability to derivatize a core motif through common and reliable reactions is a key strategy in diversity-oriented synthesis, which is crucial in the early stages of drug discovery. The presence of multiple, orthogonally reactive sites on this compound allows chemists to explore novel chemical space efficiently, starting from a single, readily accessible precursor. nih.gov

Transformations Involving the Allylic Moiety as a Functional Handle

The carbon-carbon double bond of the allyl group is a site of high reactivity, permitting a range of addition and cleavage reactions without disturbing the cyclopropane or nitrile functionalities under appropriate conditions.

The most direct transformation of the allyl group is its conversion to a saturated propyl chain through catalytic hydrogenation. This reaction effectively removes the double bond, converting the alkene to an alkane. The process typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. youtube.comyoutube.com The reaction is an example of syn-addition, where both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface. youtube.com This conversion is useful for producing derivatives where the flexibility of a simple alkyl chain is desired.

The double bond can undergo various oxidative transformations to introduce oxygen-containing functional groups. For instance, ozonolysis (using ozone, O₃) followed by a reductive or oxidative work-up can cleave the double bond to yield aldehydes, carboxylic acids, or alcohols, depending on the conditions used. youtube.com Dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can convert the alkene into a diol. Furthermore, epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide, which is a versatile intermediate for further nucleophilic ring-opening reactions.

The following table summarizes key transformations of the allylic double bond.

| Transformation | Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Alkane (Propyl group) |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | Diol |

| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O (reductive) | Aldehyde |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ (oxidative) | Carboxylic Acid |

Transformations of the Nitrile Group for Scaffold Diversification

The nitrile (or cyano) group is an exceptionally versatile functional group that can be converted into several other important moieties, including carboxylic acids and primary amines. chemistrysteps.com

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. weebly.comlibretexts.org In acid-catalyzed hydrolysis, the nitrile is heated with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgyoutube.com The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. youtube.com

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous base such as sodium hydroxide (B78521) (NaOH). chemistrysteps.com This process initially forms a carboxylate salt and ammonia gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Once the carboxylic acid, 1-allylcyclopropanecarboxylic acid, is formed, it can be readily converted into a variety of derivatives. Standard esterification methods (e.g., Fischer esterification with an alcohol and acid catalyst) can produce esters, while reaction with thionyl chloride (SOCl₂) followed by an amine can yield amides.

The nitrile group can be reduced to a primary amine, providing a key route to nitrogen-containing compounds. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻) to reduce the carbon-nitrogen triple bond. libretexts.orgyoutube.com The reaction typically requires an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine.

Alternatively, catalytic hydrogenation can also be employed to reduce nitriles. This method uses hydrogen gas (H₂) over a metal catalyst, such as Raney nickel or palladium, often under pressure. researchgate.net This route is considered a more environmentally benign approach to synthesizing amines. researchgate.net The product of this reduction is (1-allylcyclopropyl)methanamine.

The table below outlines the primary transformations of the nitrile group.

| Transformation | Reagents | Product Functional Group |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction to Amine | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd | Primary Amine |

Synthesis of Polycyclic and Spirocyclic Systems Incorporating the Cyclopropane Ring

The strategic placement of reactive functional groups in this compound, namely the allyl group, the nitrile, and the strained cyclopropane ring, presents a unique molecular framework with the potential for elaboration into complex polycyclic and spirocyclic systems. Research in this area focuses on leveraging the inherent reactivity of these functionalities to initiate cascade or tandem reactions, leading to the efficient construction of intricate molecular architectures. The cyclopropane ring, in particular, can act as a three-carbon building block, participating in various ring-opening and cycloaddition reactions.

The development of synthetic routes to polycyclic and spirocyclic compounds from this compound is an area of active investigation. Methodologies often involve transition-metal catalysis or radical-mediated processes to achieve the desired transformations. These reactions can proceed through various intramolecular pathways, where the allyl and cyano-substituted cyclopropyl (B3062369) moieties interact to form new ring systems.

One conceptual approach involves the intramolecular cycloaddition of a transient reactive intermediate generated from the this compound scaffold. For instance, the generation of a vinyl carbenoid or a related species could initiate a cascade of events, culminating in the formation of a polycyclic structure. The precise nature of the products obtained, including their stereochemistry, is highly dependent on the reaction conditions, the catalyst employed, and the substitution pattern of the starting material.

Another potential strategy is the use of radical cyclization reactions. The abstraction of a hydrogen atom from a suitable position on the this compound molecule could generate a radical species that subsequently undergoes intramolecular addition to one of the unsaturated functionalities. This approach could provide access to a variety of fused and bridged ring systems.

While the inherent potential of this compound as a precursor for polycyclic and spirocyclic systems is significant, detailed and specific examples of such transformations are not extensively documented in publicly available literature. The following table provides a conceptual overview of potential reaction pathways that could be explored for the synthesis of such complex molecules from this compound.

| Reaction Type | Proposed Intermediate | Potential Product Skeleton |

| Intramolecular [3+2] Cycloaddition | Trimethylenemethane (TMM) intermediate | Fused cyclopentane (B165970) ring system |

| Radical Cascade Cyclization | Alkyl or vinyl radical | Bicyclic or tricyclic frameworks |

| Transition-Metal-Catalyzed Annulation | Metallacyclic intermediate | Spirocyclic or fused ring systems |

Further research is required to fully elucidate the synthetic utility of this compound in the construction of polycyclic and spirocyclic systems. The exploration of novel catalytic systems and reaction conditions will be crucial in unlocking the full potential of this versatile building block.

Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of 1-allylcyclopropanecarbonitrile, offering insights into its molecular framework and the identification of characteristic functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. rsc.org For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclopropyl (B3062369) and allyl moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. libretexts.org Protons on sp³-hybridized carbons, such as those in the cyclopropane (B1198618) ring and the allylic CH₂ group, typically resonate at higher fields compared to protons on sp²-hybridized carbons of the vinyl group. libretexts.org The integration of these signals provides a quantitative measure of the number of protons in each environment. rsc.org Furthermore, the splitting of signals (multiplicity) due to spin-spin coupling reveals information about adjacent protons. organicchemistrydata.org For instance, the vinyl protons will show complex splitting patterns due to coupling with each other and the allylic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The nitrile carbon (C≡N) is characteristically found at a lower field. The sp² carbons of the double bond will appear in a distinct region, while the sp³ carbons of the cyclopropane ring and the allylic CH₂ group will be at higher fields.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity within the allyl and cyclopropyl groups. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, providing definitive C-H assignments. These techniques are particularly valuable for complex molecules where 1D spectra may be crowded or ambiguous. nih.gov

| ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Cyclopropyl Protons | ~0.8 - 1.5 |

| Allylic CH₂ Protons | ~2.3 - 2.6 |

| Vinylic Protons (=CH₂) | ~5.0 - 5.3 |

| Vinylic Proton (-CH=) | ~5.7 - 6.0 |

| ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Cyclopropyl CH₂ Carbons | ~15 - 25 |

| Cyclopropyl Quaternary Carbon | ~10 - 20 |

| Allylic CH₂ Carbon | ~35 - 45 |

| Nitrile Carbon (C≡N) | ~115 - 125 |

| Vinylic Carbon (=CH₂) | ~115 - 125 |

| Vinylic Carbon (-CH=) | ~130 - 140 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. azooptics.comquora.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For this compound, the IR spectrum will show characteristic absorption bands. A sharp, intense band around 2240-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The C=C stretching of the allyl group will appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² carbons of the alkene will be observed above 3000 cm⁻¹, while the C-H stretching of the sp³ carbons of the cyclopropane and allylic groups will be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. photothermal.com Therefore, the symmetric C=C stretching vibration of the allyl group, which might be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. Similarly, the C≡N stretch is also Raman active. researchgate.net

| Vibrational Spectroscopy Data for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | 2240 - 2260 |

| C=C Stretch (Allyl) | 1640 - 1680 |

| sp² C-H Stretch | > 3000 |

| sp³ C-H Stretch | < 3000 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. nih.gov For this compound (C₇H₉N), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). mdpi.com This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR and IR spectroscopy.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate volatile compounds. labtron.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For this compound, GC can effectively separate it from starting materials, solvents, and byproducts. The area under the GC peak is proportional to the amount of the compound, allowing for quantitative purity assessment.

When coupled with a mass spectrometer (GC-MS), each separated component is introduced into the mass spectrometer for identification. This provides a powerful combination of separation and identification, confirming both the identity and purity of the this compound in a single analysis.

Chiral Chromatography for Enantiomeric Excess (ee) Determination

Chiral chromatography is a powerful technique utilized to separate stereoisomers, particularly enantiomers, of a chiral compound. This separation is crucial for determining the enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer in a mixture. The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.

The most widely used CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, which are derivatized to enhance their chiral recognition capabilities. chromatographyonline.comnih.gov The choice of the stationary phase, mobile phase, and temperature are critical parameters that influence the selectivity and resolution of the separation. chromatographyonline.com A screening process involving various columns and mobile phase compositions is often necessary to achieve optimal separation for a new chiral compound. chromatographyonline.com

For the determination of the enantiomeric excess of this compound, a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system equipped with a suitable chiral column would be employed. A typical workflow would involve:

Column Selection: A screening of commercially available chiral columns, such as those with cellulose or amylose-based CSPs, would be performed.

Method Development: Different mobile phases, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) for normal-phase HPLC, would be tested to find the optimal conditions for separating the (R)- and (S)-enantiomers of this compound. nih.gov

Analysis: Once a suitable method is developed, the sample of this compound is injected into the chromatograph. The two enantiomers will separate and be detected as two distinct peaks.

Enantiomeric Excess Calculation: The enantiomeric excess is calculated from the integrated areas of the two peaks corresponding to the R and S enantiomers using the formula:

ee (%) = |(AreaR – AreaS) / (AreaR + AreaS)| × 100

A hypothetical chromatogram for the separation of this compound enantiomers is presented below.

Hypothetical Chiral HPLC Data for this compound

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Area (R)-enantiomer | 15000 |

| Area (S)-enantiomer | 5000 |

| Enantiomeric Excess (ee) | 50% |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice determines the pattern of diffracted X-rays, allowing for the construction of a detailed 3D model of the molecule.

For a chiral molecule, determining the absolute configuration—that is, the actual spatial arrangement of its atoms (R or S)—is more challenging than determining its relative stereochemistry. wikipedia.org The most common method for determining the absolute configuration is the Bijvoet method, which relies on the phenomenon of anomalous dispersion. When an atom in the crystal absorbs X-rays, it can cause a phase shift in the scattered waves. This effect is particularly significant for heavier atoms. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration of the molecule can be determined.

To determine the absolute stereochemistry of this compound, the following steps would be necessary:

Crystallization: A single crystal of high quality of one of the enantiomers of this compound is required. This can be a challenging step, as many nitriles are liquids or oils at room temperature. If the compound itself does not readily crystallize, a crystalline derivative can be prepared by reacting it with a chiral resolving agent or another suitable molecule.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data, consisting of the positions and intensities of thousands of reflections, are collected.

Structure Solution and Refinement: The collected data are used to solve the crystal structure, providing a model of the molecule's connectivity and relative stereochemistry.

Absolute Configuration Determination: The absolute configuration is then determined by analyzing the anomalous scattering effects in the data. The Flack parameter is a key indicator used in this process; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite configuration is correct.

Hypothetical Crystallographic Data for (R)-1-Allylcyclopropanecarbonitrile

| Parameter | Value |

| Empirical Formula | C7H9N |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a, b, c (Å) | 5.6, 8.9, 12.3 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (Å3) | 614.5 |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Final R-factor | 0.035 |

| Flack Parameter | 0.02(4) |

Future Research Directions

Greener Pathways: Sustainable and Eco-Friendly Synthesis

A primary focus of future research is the development of environmentally benign synthetic routes to 1-allylcyclopropanecarbonitrile, embracing the core tenets of green chemistry. researchgate.netjocpr.com This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. jocpr.com Key strategies include waste prevention by designing processes that minimize or eliminate byproducts and maximizing atom economy to ensure that a high proportion of the starting materials are incorporated into the final product. nih.gov

The use of renewable feedstocks and the reduction of unnecessary derivatization steps are also crucial aspects of this green approach. researchgate.netnih.gov Researchers are actively exploring reactions in aqueous media, which offers an environmentally friendly alternative to traditional organic solvents. rsc.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is another promising avenue for reducing waste and improving efficiency. nih.govresearchgate.net These strategies aim to create a more sustainable life cycle for this compound, from its synthesis to its downstream applications. rsc.org

Catalytic Innovations: Enhancing Efficiency and Selectivity

The discovery and development of novel catalytic systems are paramount to enhancing the efficiency and selectivity of reactions involving this compound. The goal is to move away from stoichiometric reagents towards the use of catalysts that can be used in small amounts and recycled. researchgate.net This not only reduces waste but also often leads to milder reaction conditions and improved yields.

Recent advancements have seen the successful use of non-noble metal-based heterogeneous catalysts, which offer a more sustainable and cost-effective alternative to precious metal catalysts. researchgate.net For instance, a carbon-supported nitrogen phosphorus-cobalt catalyst has shown high activity and selectivity in the synthesis of N-substituted pyrroles. researchgate.net Another example is the use of a zirconium and silicon nitride combination for the conversion of propane (B168953) to propylene, which is faster and more energy-efficient than traditional methods. azom.com Biocatalysis, which utilizes enzymes to carry out chemical transformations, is also gaining traction as a highly selective and environmentally friendly approach. nih.gov These innovative catalytic systems hold the key to unlocking more efficient and selective transformations of this compound.

Uncharted Reactivity: Discovering New Transformations

Beyond optimizing its synthesis, a significant area of future research lies in the exploration of new reactivity modes and transformations for this compound. Its unique structure, combining a strained cyclopropane (B1198618) ring with an allyl group and a nitrile functionality, suggests a rich and largely untapped chemical reactivity. Researchers will likely investigate novel cycloaddition reactions, ring-opening transformations, and functional group interconversions to generate a diverse range of complex molecules. The discovery of unprecedented synthetic methods will further expand the utility of this compound as a versatile synthetic intermediate. mit.edu

The Digital Chemist: AI and Machine Learning in Synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Allylcyclopropanecarbonitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via allylation of cyclopropanecarbonitrile precursors. A common method involves reacting allyl halides (e.g., allyl bromide) with cyclopropanecarbonitrile derivatives under anhydrous conditions in solvents like tetrahydrofuran (THF) or diethyl ether. Catalysts such as Grignard reagents (e.g., allylmagnesium bromide) are employed to facilitate nucleophilic substitution . Optimization focuses on temperature (0–25°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 nitrile:allyl halide) to maximize yield (typically 60–85%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Answer : Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and cyclopropane ring signals (δ 1.2–1.8 ppm).

- IR Spectroscopy : A sharp peak near 2240 cm confirms the nitrile group.

- Mass Spectrometry : Molecular ion peak at m/z 121 (CHN) and fragmentation patterns to validate structure.

- Elemental Analysis : Confirms C, H, N composition (±0.3% tolerance) .

Q. How does the nitrile group in this compound influence its reactivity in common transformations?

- Answer : The nitrile group enables nucleophilic additions (e.g., hydrolysis to carboxylic acids with KMnO/HSO) and reductions (e.g., LiAlH to primary amines). The allyl group participates in Diels-Alder reactions, forming six-membered rings. Steric effects from the cyclopropane ring may slow kinetics in bulky substrates .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in allylation reactions under varying conditions?

- Answer : Discrepancies arise from competing pathways:

- Solvent Effects : Polar aprotic solvents (THF) stabilize intermediates better than ethers, improving yields by 15–20%.

- Catalyst Deactivation : Moisture-sensitive Grignard reagents degrade in non-anhydrous conditions, reducing efficiency.

- Side Reactions : Allyl halide polymerization or β-hydride elimination (traced via GC-MS) consumes reactants. Mitigation involves strict temperature control (<30°C) and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.